(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral compound with significant interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by a methoxy group at the 6th position and an amine group at the 1st position on a tetrahydronaphthalene ring system. Its stereochemistry is denoted by the (1R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride and alkyl halides in aprotic solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted tetrahydronaphthalene derivatives.
Scientific Research Applications
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and signaling pathways. The methoxy group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound with different stereochemistry.
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Without specific stereochemistry.
6-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine: With a hydroxyl group instead of a methoxy group.
Uniqueness
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific (1R) stereochemistry, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This stereochemistry can influence its binding to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11H,2-4,12H2,1H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDPZDVSZWOAFS-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H](CCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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